Tripotassium-2-hydroxycitrate

Description

Contextualization as a Naturally Derived Biological Modulator

Tripotassium-2-hydroxycitrate is the tripotassium salt of hydroxycitric acid, a citric acid derivative. researchgate.netnih.gov Its primary natural source is the fruit rind of plants from the Garcinia genus, most notably Garcinia cambogia, which is native to India and Southeast Asia. nih.govtandfonline.comnih.gov In its natural context, (-)-hydroxycitric acid is the principal acid found in the rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. nih.gov The compound's biological significance stems from its role as a competitive inhibitor of the enzyme ATP citrate (B86180) lyase. nih.govnih.gov This enzyme is a key player in the metabolic pathway that converts carbohydrates into fats. cabidigitallibrary.orgresearchgate.net By inhibiting this enzyme, this compound can modulate fundamental biological processes related to lipid metabolism. nih.gov Beyond its well-known role in fat synthesis, research has also identified its involvement in other cellular activities, including the inhibition of hypoxia-inducible factor (HIF) and exerting antioxidant and anti-inflammatory effects. researchgate.netacs.org

Historical Perspective of its Academic Investigation

The academic investigation of the active component of this compound, hydroxycitric acid (HCA), has a history that spans over a century. The initial isolation of hydroxycitric acid was accomplished by von Lippmann in 1883 from sugar beets, where it was identified as a minor constituent. jamanetwork.com

A significant leap in understanding its biological relevance occurred in 1941 when Martius and Maué discovered that the (+) isomer of a racemic mixture of hydroxycitric acid is acted upon by the enzyme isocitrate dehydrogenase. jamanetwork.com However, it was the isolation of the (−) hydroxycitric acid isomer by Lewis and Neelakantan in 1964 that paved the way for more specific investigations. jamanetwork.com

A pivotal moment in the academic history of HCA came in 1969 when Watson and colleagues reported its powerful inhibitory effect on the enzyme ATP citrate lyase. cabidigitallibrary.orgjamanetwork.com This discovery laid the foundation for decades of research into its metabolic effects. Subsequent animal studies further elucidated that HCA could suppress fatty acid synthesis, reduce food intake, and consequently decrease body weight gain. jamanetwork.com While early research was promising, human studies have yielded more varied results, prompting further investigation to understand its precise effects in humans. jamanetwork.comtandfonline.com

Overview of Research Trajectories in Biological Systems

The scientific inquiry into this compound has followed several distinct yet interconnected trajectories, primarily revolving around its influence on metabolic and cellular processes.

Initially, the dominant research focus was on its potential role in weight management . This was a direct consequence of the discovery of its inhibitory action on ATP citrate lyase, which is crucial for the synthesis of fatty acids from carbohydrates. nih.govresearchgate.net Extensive animal studies demonstrated a suppression of fatty acid synthesis and a reduction in food intake. nih.govjamanetwork.com

A significant and growing area of research is its role in the prevention of kidney stone formation . Studies have investigated its ability to inhibit the formation and aggregation of calcium oxalate (B1200264) crystals, the primary component of most kidney stones. nih.gov Research in Drosophila melanogaster models has shown that it can inhibit calcium oxalate crystal formation. nih.gov

More recent research has expanded to explore its broader effects as a biological modulator . This includes investigations into its anti-inflammatory and antioxidant properties . researchgate.netacs.org For instance, studies have shown its ability to reduce markers of oxidative stress and inflammatory cytokines. Furthermore, emerging research points towards its potential in other areas, such as cartilage regeneration for osteoarthritis therapy and its effects on pulmonary hypertension . taylorandfrancis.com

Research Findings on this compound

The following tables summarize key research findings from various studies on this compound and its active component, hydroxycitric acid (HCA).

Table 1: In Vitro Research Findings

| Research Area | Model System | Key Findings |

|---|---|---|

| Metabolic Regulation | Chicken hepatocytes | Decreased accumulation of lipid droplets and accelerated energy metabolism. nih.gov |

| Cellular Stress | Chicken hepatocytes | Protected cells from ER stress by increasing antioxidant status and mitochondrial functions. nih.gov |

| Hypoxia-Inducible Factor (HIF) Inhibition | ARPE19 and 661W cells | Showed an HIF inhibitory effect and downregulated Hif1a and downstream genes. nih.gov |

| Anti-inflammatory Effects | Not specified | Inhibitory effects on calcium oxalate-induced inflammatory cytokines (MCP-1, IL-1β, IL-6). nih.gov |

| Crystallization Inhibition | Barium sulfate (B86663) crystallization assay | Effectively inhibited barite nucleation and suppressed crystal growth. google.com |

Table 2: In Vivo Research Findings

| Research Area | Animal Model | Key Findings |

|---|---|---|

| Weight Management | Animals (general) | Suppressed body weight gain and fat accumulation. nih.gov |

| Kidney Stone Prevention | Male C57BL/6J mice | Significantly less calcium oxalate crystal deposition; attenuated oxidative stress and inflammation induced by calcium oxalate. nih.gov |

| Kidney Stone Prevention | Drosophila melanogaster | Inhibited calcium oxalate crystal formation in a hyperoxaluria model. nih.gov |

| Pulmonary Hypertension | Rats | Alleviated pulmonary hypertension, improved remodeling of the right ventricle and pulmonary artery. taylorandfrancis.com |

| Muscle Regeneration | Mice | Delayed early mortality and promoted muscle regeneration. jmpas.com |

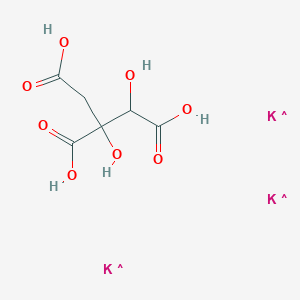

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8K3O8 |

|---|---|

Molecular Weight |

325.42 g/mol |

InChI |

InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |

InChI Key |

KXSYNAPRYLMHRK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O.[K].[K].[K] |

Origin of Product |

United States |

Biosynthesis and Metabolic Context in Biological Systems

Derivation within the Citric Acid Cycle Metabolome

Tripotassium-2-hydroxycitrate is a salt of hydroxycitric acid (HCA), a compound that is structurally similar to citrate (B86180), a key molecule in the citric acid cycle (Krebs cycle). google.comkarger.com The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. google.com

While not a direct intermediate, HCA's metabolic significance stems from its interaction with the citric acid cycle. google.com Citrate, formed in the mitochondria, is a crucial component of this cycle. google.com Under conditions of excess energy, citrate is transported out of the mitochondria into the cytosol. In the cytosol, the enzyme ATP citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. wikipedia.orgjamanetwork.com This acetyl-CoA is a fundamental building block for the synthesis of fatty acids, a process known as de novo lipogenesis. karger.comjamanetwork.com

The parent compound, hydroxycitric acid, acts as a competitive inhibitor of the enzyme ATP citrate lyase. wikipedia.orgjamanetwork.comresearchgate.net By competing with citrate for the active site of this enzyme, HCA effectively reduces the amount of acetyl-CoA produced in the cytosol. karger.comperarin.com This inhibition limits the availability of the precursor molecules required for fatty acid synthesis. karger.comperarin.com Research in broiler chickens has shown that HCA treatment can promote the citric acid cycle, leading to a decrease in the content of cytosolic acetyl-CoA. cabidigitallibrary.orgnih.gov

Table 1: Key Molecules in the Citric Acid Cycle and Fatty Acid Synthesis

| Molecule | Role |

| Citrate | An intermediate in the citric acid cycle; transported to the cytosol for fatty acid synthesis. google.com |

| ATP Citrate Lyase | The enzyme that cleaves citrate into acetyl-CoA and oxaloacetate in the cytosol. wikipedia.orgjamanetwork.com |

| Acetyl-CoA | A precursor molecule for fatty acid synthesis. perarin.com |

| Hydroxycitric Acid (HCA) | A competitive inhibitor of ATP citrate lyase. wikipedia.orgjamanetwork.comresearchgate.net |

Metabolic Role of Parent Hydroxycitric Acid in Various Organisms

The primary metabolic role of hydroxycitric acid (HCA) across various organisms is linked to its inhibition of ATP citrate lyase, which has several downstream effects on metabolism. wikipedia.orgperarin.com

In animals and humans, this inhibition of fat synthesis has been the most studied aspect. nih.gov By reducing the production of acetyl-CoA, HCA can decrease the rate of de novo lipogenesis, thereby reducing fat accumulation. perarin.com Studies in broiler chickens have demonstrated that HCA supplementation not only inhibits fatty acid synthesis but also promotes protein synthesis by influencing the metabolic pathways of amino acids. cabidigitallibrary.orgnih.gov

Furthermore, research in primary chicken hepatocytes has shown that HCA can accelerate energy metabolism. karger.com It was observed to enhance the protein levels of key enzymes involved in glycolysis and the citric acid cycle, such as phosphofructokinase-1, pyruvate (B1213749) dehydrogenase, and succinate (B1194679) dehydrogenase A. nih.gov This suggests that HCA may divert the metabolic flux away from fat storage and towards energy production and other metabolic processes. karger.com

The effects of HCA are not limited to fat and carbohydrate metabolism. Some studies suggest it may also have anti-inflammatory and antioxidant properties. perarin.com

Table 2: Investigated Metabolic Effects of Hydroxycitric Acid (HCA)

| Organism/System | Investigated Effect | Research Finding |

| Animals and Humans | Inhibition of fat accumulation | HCA has been shown to suppress body weight gain and fat accumulation. nih.gov |

| Broiler Chickens | Promotion of protein synthesis | HCA altered the metabolic pathways of amino acids, leading to increased protein synthesis. cabidigitallibrary.orgnih.gov |

| Primary Chicken Hepatocytes | Acceleration of energy metabolism | HCA enhanced the levels of enzymes involved in glycolysis and the citric acid cycle. karger.comnih.gov |

| General | Inhibition of ATP citrate lyase | HCA competitively inhibits this enzyme, reducing acetyl-CoA available for fat synthesis. wikipedia.orgperarin.com |

Mechanistic Insights into the Biological Activity of Tripotassium 2 Hydroxycitrate

Enzymatic Target Interactions

The biological effects of Tripotassium-2-hydroxycitrate are largely initiated through its interaction with specific enzymes that are central to cellular metabolism. These interactions alter metabolic fluxes and influence related cellular processes.

ATP Citrate (B86180) Lyase (ACLY) Inhibition and Downstream Metabolic Consequences

The most well-characterized enzymatic target of the active component, hydroxycitric acid (HCA), is ATP Citrate Lyase (ACLY). nih.gov ACLY is a pivotal cytosolic enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction dependent on ATP. unipi.itmdpi.com HCA acts as a potent, competitive inhibitor of ACLY. nih.govnih.govnih.gov By limiting the function of this enzyme, HCA curtails the availability of cytosolic acetyl-CoA, a critical precursor for the biosynthesis of fatty acids and cholesterol. nih.govunipi.itaacrjournals.org The inhibition of ACLY has been shown to suppress fatty acid synthesis, reduce lipogenesis, and induce weight loss in extensive animal studies. nih.gov

The inhibition of ACLY by hydroxycitrate directly impacts the cytosolic pool of acetyl-CoA. unipi.itnih.gov Acetyl-CoA is the fundamental building block for de novo lipogenesis, the process of synthesizing fatty acids and, subsequently, triglycerides and cholesterol. nih.govwikipedia.org By reducing the conversion of citrate to acetyl-CoA, HCA effectively limits the substrate required for these biosynthetic pathways. nih.govunipi.itnih.gov Specifically, the decrease in acetyl-CoA leads to a reduced supply of malonyl-CoA, a key intermediate in fatty acid synthesis. nih.gov This disruption has been observed to strongly inhibit the incorporation of citrate into fatty acids and cholesterol in cell cultures. nih.gov Consequently, the inhibition of ACLY is a primary mechanism for attenuating lipogenesis and has been explored as a therapeutic strategy for conditions characterized by excessive lipid accumulation. mcmaster.caresearchgate.netfrontiersin.org

| Parameter | Effect of ACLY Inhibition by Hydroxycitrate | Metabolic Outcome | References |

|---|---|---|---|

| Cytosolic Acetyl-CoA | Decreased | Reduced availability of precursor for biosynthesis. | nih.govunipi.itnih.gov |

| Fatty Acid Synthesis | Inhibited | Suppression of de novo lipogenesis. | nih.govaacrjournals.orgnih.gov |

| Cholesterol Synthesis | Inhibited | Decreased flux through the cholesterol-synthetic pathway. | nih.govnih.gov |

| Lipogenesis | Suppressed | Overall reduction in the synthesis and accumulation of lipids. | nih.govnih.gov |

Beyond its role in lipogenesis, acetyl-CoA is the sole donor of acetyl groups for the post-translational modification of proteins, including the acetylation of histones. mcmaster.cafoxchase.org This process is crucial for regulating gene expression. mcmaster.ca As ACLY is a primary source of the acetyl-CoA used for these modifications, its inhibition can theoretically influence gene regulation through altered histone acetylation. unipi.itmcmaster.ca

The connection to autophagy is less direct. Research in chronic myelogenous leukemia (CML) cell lines showed that treatment with HCA did not affect the autophagic marker protein LC3 at certain concentrations and time points. nih.gov However, the treatment did induce an enhanced unfolded protein response (UPR), a state of cellular stress that can be linked to the induction of autophagy or apoptosis. nih.govresearchgate.net

Hypoxia-Inducible Factor (HIF) Regulation

Hypoxia-Inducible Factors (HIFs) are transcription factors that orchestrate the cellular response to low oxygen (hypoxia), a condition often found in solid tumors. nih.govmdpi.com The stability and activity of the alpha subunit of HIF (e.g., HIF-1α) are tightly regulated by oxygen levels. mdpi.com Recent evidence indicates that extracellular citrate can influence this regulatory pathway.

Studies in hepatocellular carcinoma (HCC) cell lines have demonstrated that extracellular citrate treatment can induce the degradation of HIF-1α under hypoxic conditions. nih.gov This effect was observed at the protein level, where citrate treatment significantly reduced the expression of HIF-1α and its downstream target, the glycolytic enzyme hexokinase 2 (HK2). nih.gov The mechanism appears to involve the ubiquitin-proteasome pathway, as the degradation of HIF-1α was partially reversed by a proteasome inhibitor. nih.gov By promoting HIF-1α degradation, citrate can suppress the adaptive glycolytic shift that cancer cells typically undergo in hypoxic environments. nih.gov

Cellular Signaling Pathway Modulation

The metabolic shifts induced by this compound can, in turn, modulate key cellular signaling pathways that govern cell growth, proliferation, and energy homeostasis. In CML cells, HCA has been shown to induce the phosphorylation and activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net AMPK acts as a cellular energy sensor; its activation typically restrains energy-consuming processes and promotes catabolic pathways to generate ATP. nih.gov

Interestingly, studies found that HCA treatment resulted in the concurrent activation of both AMPK and the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net The mTOR pathway is a central regulator of cell growth and proliferation, and its activation is typically associated with anabolic processes. The simultaneous activation of these two opposing pathways can lead to significant metabolic stress, contributing to the observed inhibition of cancer cell growth and induction of cell cycle arrest at the G2/M phase. nih.govresearchgate.net

AMPK/mTOR Pathway Activation and Interaction

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and growth. nih.gov this compound, through its active component HCA, has been shown to modulate this axis, demonstrating potent AMPK activity in certain cell types. nih.govnih.gov

Research has identified a direct physical interaction between AMPK and ATP citrate lyase (ACLY), the primary target of HCA. nih.gov Studies using co-immunoprecipitation techniques in K562 chronic myelogenous leukemia (CML) cells confirmed that AMPK and ACLY are part of the same protein complex. nih.gov

HCA, as a competitive inhibitor of ACLY, appears to influence this interaction. nih.gov Treatment of K562 cells with HCA was observed to decrease the total amount of the AMPK–ACLY complex that could be isolated, suggesting the compound may affect the stability or formation of this complex. nih.gov However, further analysis indicated that HCA does not directly interfere with the binding affinity between AMPK and ACLY themselves. nih.gov This suggests that targeting the interaction between AMPK and ACLY could be a novel therapeutic strategy. nih.gov

| Finding | Method | Observation in K562 Cells | Reference |

|---|---|---|---|

| Physical Interaction | Co-immunoprecipitation | Endogenous AMPK pulls down ACLY, confirming they are in a complex. | nih.gov |

| Effect of HCA | Immunoprecipitation after HCA treatment | Decreased total level of the immunoprecipitated AMPK–ACLY complex. | nih.gov |

| Effect on Binding | Densitometry analysis | No significant difference in the ratio of immunoprecipitated ACLY to AMPK, suggesting HCA does not directly affect the interaction. | nih.gov |

The relationship between AMPK and mTOR complex 1 (mTORC1) is typically antagonistic; activation of AMPK, the cell's energy sensor, usually leads to the inhibition of mTORC1 to halt anabolic processes like protein synthesis and cell growth. nih.govbmbreports.org However, studies involving HCA in CML cell lines have revealed a non-canonical outcome. nih.gov

In this specific cellular context, treatment with HCA led to the concomitant activation of both AMPK and the mTORC1 pathway. nih.govnih.gov This was evidenced by the increased phosphorylation of ribosomal protein S6 Kinase (S6K) and its direct substrate, the S6 ribosomal protein, both of which are downstream effectors of mTORC1. nih.gov This unusual co-activation of two generally opposing pathways is believed to induce significant metabolic and endoplasmic reticulum (ER) stress, which contributes to the compound's observed effects on inhibiting cancer cell growth. nih.gov This finding highlights that HCA's impact on mTORC1 signaling can be highly context-dependent and may deviate from the expected inhibitory action following AMPK activation. nih.gov

Inflammatory Signaling Pathways

This compound has been noted for its potential to modulate inflammatory processes. Published literature indicates that HCA has demonstrated anti-inflammatory effects in various experimental models, reducing markers of inflammation in tissues such as the brain, intestines, and kidneys. science.gov

While general anti-inflammatory properties have been attributed to HCA, detailed research findings specifically demonstrating the inhibition of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α) by direct action of this compound are not extensively detailed in the available scientific literature.

The p65 protein, also known as RelA, is a critical subunit of the NF-κB transcription factor, which plays a central role in regulating immune and inflammatory responses. nih.gov The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transactivation of genes involved in inflammation. nih.gov While HCA is reported to have anti-inflammatory effects, the specific molecular mechanism involving the regulation of the p65 signaling pathway by this compound has not been fully elucidated in the referenced scientific studies.

Oxidative Stress Response Pathways

This compound has been shown to mitigate oxidative stress by activating key cellular defense pathways. In a study involving renal tubular epithelial cells exposed to hyperoxaluric conditions, HCA demonstrated significant protective effects against oxidative damage. researchgate.net

The primary mechanism identified is the activation of the Nrf2/Keap1 signaling pathway. researchgate.net Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. HCA treatment was found to upregulate the protein level of nuclear Nrf2 while decreasing cytoplasmic Keap1, thereby promoting the expression of downstream antioxidant enzymes. researchgate.net This activation resulted in enhanced activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), and a reduction in the lipid peroxidation marker malondialdehyde (MDA). researchgate.net These findings indicate that HCA alleviates oxidative stress by bolstering the cell's endogenous antioxidant defense system. researchgate.net

| Pathway/Marker | Effect of HCA Treatment | Mechanism | Reference |

|---|---|---|---|

| Nrf2/Keap1 Pathway | Activated | Increased nuclear Nrf2 protein levels, promoting transcription of antioxidant genes. | researchgate.net |

| Superoxide Dismutase (SOD) | Activity Upregulated | Enhanced antioxidant enzyme activity. | researchgate.net |

| Catalase (CAT) | Activity Upregulated | Enhanced antioxidant enzyme activity. | researchgate.net |

| Malondialdehyde (MDA) | Content Reduced | Decreased lipid peroxidation, indicating reduced oxidative damage. | researchgate.net |

Enhancement of Antioxidant Status and Mitochondrial Function

In an animal model of multiple sclerosis, treatment with HCA led to a notable increase in the serum's total antioxidant capacity while decreasing markers of oxidative damage, such as nitric oxide and malondialdehyde (MDA). nih.gov By mitigating oxidative stress, HCA helps maintain mitochondrial homeostasis, which is vital for cellular survival and function. The compound's ability to reduce oxidative damage suggests it supports the intrinsic cellular mechanisms that neutralize harmful free radicals. biorxiv.orgnih.gov

Influence on Superoxide Dismutase and Hydrogen Peroxide Levels

This compound directly influences the activity of key antioxidant enzymes, particularly superoxide dismutase (SOD). SOD is a critical enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species that can be further neutralized by other enzymes like catalase and glutathione (B108866) peroxidase. nih.gov

A study investigating the effects of HCA in an experimental autoimmune encephalomyelitis model found that the HCA-treated group exhibited significantly increased SOD activity compared to the untreated group. nih.gov This enhancement of SOD activity is a key mechanism behind HCA's antioxidant effects, as it helps to control the levels of the highly damaging superoxide radical. By boosting the first line of enzymatic antioxidant defense, HCA helps prevent the initiation of oxidative damage cascades. nih.gov

| Group | Superoxide Dismutase (SOD) Activity (Mean) | Statistical Significance (p-value vs. EAE Induction) |

|---|---|---|

| EAE Induction Group | -- | -- |

| HCA Treated Group | Increased | p = 0.005 |

Activation of Nrf2 and Antioxidant Response Elements

A pivotal mechanism in cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. biorxiv.org This pathway governs the expression of a wide array of cytoprotective genes. Recent studies have demonstrated that this compound can activate this critical defense system.

Research has shown that HCA can induce the expression of antioxidant genes by increasing the nuclear expression of Nrf2, which in turn activates the ARE. biorxiv.org In a study on benign prostatic hyperplasia, HCA treatment was found to upregulate the expression of Nrf2 and its downstream target, Glutathione Peroxidase 4 (GPX4). nih.gov The activation of this pathway was shown to be central to HCA's protective effects, as the benefits were diminished when an Nrf2 inhibitor was used. nih.gov These findings establish that HCA actively enhances the cell's innate antioxidant capabilities by modulating this key transcriptional pathway. biorxiv.orgnih.gov

| Treatment | Nrf2 Expression Level | GPX4 Expression Level | Statistical Significance (p-value) |

|---|---|---|---|

| Control | Baseline | Baseline | -- |

| Inducer of Pathology | Decreased | Decreased | -- |

| Inducer + HCA | Upregulated | Upregulated | p < 0.01 |

Specific Cellular and Molecular Effects

Impact on Lipid Metabolism and Adipogenesis at the Cellular Level

This compound is widely recognized for its impact on lipid metabolism, primarily through its action as a competitive inhibitor of the enzyme ATP citrate lyase (ACLY). wikipedia.orgdarwin-nutrition.fr ACLY is a key enzyme in the lipogenesis pathway, responsible for cleaving citrate into acetyl-CoA and oxaloacetate in the cytoplasm. The resulting acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol. darwin-nutrition.fr

By inhibiting ACLY, HCA reduces the available pool of cytosolic acetyl-CoA, thereby limiting the substrate necessary for de novo fatty acid synthesis. darwin-nutrition.frresearchgate.net In vitro studies using primary chicken hepatocytes have shown that HCA significantly decreases the number and total area of lipid droplets. karger.com This anti-adipogenic effect is a direct consequence of its ability to curtail the biochemical pathway that converts carbohydrates into stored fat. darwin-nutrition.fr

Regulation of Energy Metabolism

Beyond its effects on lipid synthesis, this compound also plays a role in the broader regulation of cellular energy metabolism. One of its key actions is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.com AMPK activation typically occurs in response to energy stress and works to switch off anabolic pathways while promoting catabolic processes to generate ATP.

Studies in primary chicken hepatocytes have demonstrated that HCA accelerates energy metabolism. karger.com The compound was found to significantly increase the consumption of glucose and the basal oxygen consumption rate. Furthermore, HCA treatment enhanced the activity of several key enzymes involved in glycolysis and the citric acid cycle, including phosphofructokinase-1, pyruvate (B1213749) dehydrogenase, and succinate (B1194679) dehydrogenase. karger.com This suggests that HCA shifts cellular metabolism towards increased glucose catabolism and energy expenditure. karger.com

Effects on Autophagy and Protein Acetylation in Myocardium and Other Tissues

The influence of this compound extends to other fundamental cellular processes, including protein acetylation. The availability of acetyl-CoA, which HCA limits, is the source of acetyl groups for post-translational modifications of proteins, including acetylation. Research in chondrogenic cells has shown that by reducing cytosolic acetyl-CoA, HCA can decrease the acetylation of specific proteins. nih.gov For instance, HCA treatment led to a reduction in acetylated β-catenin, a modification that can alter the protein's activity. nih.gov This demonstrates a direct link between HCA's metabolic effects and the regulation of protein function via acetylation.

Autophagy is a critical cellular process for removing damaged organelles and proteins, and it is particularly important for the homeostasis of high-energy-demand tissues like the myocardium. nih.gov While autophagy is known to be a protective mechanism in the context of cardiac ischemia, direct research specifically investigating the effects of this compound on autophagy within myocardial tissue is currently limited. nih.gov Given HCA's established role in modulating cellular energy sensors like AMPK, which is a known regulator of autophagy, its potential influence on this process in the myocardium presents a plausible area for future investigation.

Cellular Proliferation and Migration Modulation (e.g., Pulmonary Artery Smooth Muscle Cells)

This compound has been investigated for its effects on the proliferation and migration of human pulmonary artery smooth muscle cells (PASMCs). In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of these cells. This inhibitory effect is significant as the abnormal proliferation and migration of PASMCs are key pathological bases for pulmonary arteriolar remodeling seen in conditions like pulmonary arterial hypertension. jst.go.jpnih.gov

The mechanism behind this modulation appears to be linked to the regulation of inflammation and oxidative stress. Research indicates that this compound can effectively reduce the expression of inflammatory and oxidative stress factors. jst.go.jp Specifically, it has been shown to inhibit the p65 signaling pathway. By regulating these pathways, this compound may contribute to the alleviation of pulmonary hypertension and improve the remodeling of the pulmonary artery. jst.go.jp

Effects of this compound on PASMCs

| Parameter | Effect of this compound | Associated Pathway |

|---|---|---|

| Cell Proliferation | Inhibited | p65 signaling pathway |

| Cell Migration | Inhibited | p65 signaling pathway |

| Inflammatory Factors | Reduced Expression | p65 signaling pathway |

| Oxidative Stress Factors | Reduced Expression | p65 signaling pathway |

T-cell Function and Maturation Modulation

This compound has been shown to influence the maturation and function of T-cells, which are crucial components of the adaptive immune system. google.comcancer.gov As an inhibitor of ATP citrate lyase (ACLY), it can impact the metabolic processes within these cells. nih.gov Specifically, treatment with this compound leads to reduced glycolysis and cytoplasmic acetyl-CoA levels, which in turn activates autophagy, a critical process for T-cell survival and the formation of memory T-cells. cancer.gov

Functionally, T-cells cultured in the presence of this compound exhibit enhanced tumor clearance and persistence when transferred into tumor-bearing models. cancer.govnih.gov This suggests that the compound promotes the longevity and efficacy of anti-tumor T-cells. cancer.gov Phenotypically, these T-cells show increased expression of markers consistent with long-lived memory anti-tumor T-cells. cancer.govnih.gov

Increased Expression of CD62L, IL-2, and TNF by T-cells

Further investigation into the molecular changes in T-cells treated with this compound reveals modulation of key surface markers and cytokines. Notably, these T-cells may express enhanced levels of CD62L, a marker associated with naïve, stem cell memory (Tscm), and central memory (Tcm) T-cells, which are known for their longevity and proliferative potential. google.com

In the context of cytokine production, the interplay with Interleukin-2 (IL-2) and Tumor Necrosis Factor (TNF) is significant. IL-2 is critical for T-cell proliferation, and studies have shown that TNF can enhance the responsiveness of certain immune cells, like NK cells, to low doses of IL-2. nih.govnih.gov TNFα signaling, for instance, upregulates the expression of the IL-2 receptor alpha chain (CD25), leading to a metabolic switch that supports proliferation. nih.gov While direct studies on this compound's effect on IL-2 and TNF production by T-cells are part of ongoing research, its role in modulating T-cell metabolism and memory formation suggests a potential influence on these cytokine pathways.

Endoplasmic Reticulum Stress Alleviation

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.comnih.gov When unfolded or misfolded proteins accumulate, a state known as ER stress occurs, activating the unfolded protein response (UPR). mdpi.comnih.gov While prolonged ER stress can lead to cell death, cancer cells can adapt to it for survival. nih.govmdpi.com

This compound has been found to impact pathways related to ER stress. For instance, in chronic myelogenous leukemia (CML) cells, treatment with hydroxycitric acid (HCA), the active component of this compound, resulted in an enhanced unfolded protein response, as evidenced by the activation of the eIF2α/ATF4 pathway. nih.govresearchgate.net This activation was linked to the induction of cell cycle arrest and DNA fragmentation. nih.govresearchgate.net

The mechanism involves the perturbation of cellular homeostasis, potentially through the release of calcium ions from the ER and the generation of reactive oxygen species (ROS), which can alter mitochondrial membrane potential and lead to apoptosis. mdpi.commdpi.com By influencing these interconnected pathways, this compound can modulate the cellular response to ER stress.

In Vitro Genotoxicological Investigations in Cell Cultures

The genotoxic potential of hydroxycitric acid (HCA), the active component of this compound, has been evaluated in various in vitro studies using cell cultures. These investigations have explored its effects on cell viability, mitochondrial function, and the generation of reactive oxygen species. xiahepublishing.comresearchgate.net

Effects on Cell Viability and Mitochondrial Function

Studies on human lymphocytes have shown that HCA exhibits low cytotoxicity at lower concentrations. xiahepublishing.comresearchgate.net However, at higher concentrations (e.g., 40 and 100 µg/mL), a significant decline in cell viability has been observed, particularly after 24 hours of exposure. xiahepublishing.com For instance, one study noted a significant decrease in viability to 76.79% at a concentration of 100 µg/mL after 24 hours. xiahepublishing.com

Mitochondrial function, assessed through the MTT assay which measures mitochondrial dehydrogenase activity, generally shows no significant impact at lower to moderate concentrations and shorter exposure times. xiahepublishing.comresearchgate.net A significant decline in mitochondrial function was only observed at the highest tested concentration after a 24-hour period, corresponding with the observed decrease in cell viability. xiahepublishing.com

Effects of HCA on Human Lymphocytes

| Concentration (µg/mL) | Exposure Time | Cell Viability (%) | Mitochondrial Function |

|---|---|---|---|

| 40 | 24h | Not specified, but genotoxicity observed | No significant effect |

| 100 | 3h | 89.88% | No significant effect |

| 100 | 24h | 76.79% (significant decline) | Significant decline |

Preclinical Investigations of Tripotassium 2 Hydroxycitrate in Biological Models

In Vitro Cell Culture Studies

The effects of hydroxycitric acid (HCA) have been explored in the context of retinal cells, particularly concerning pathways relevant to age-related macular degeneration (AMD). nih.gov Dry AMD is characterized by the degeneration of the retinal pigment epithelium (RPE) and photoreceptors. nih.gov In a cell-based luciferase assay screening, HCA demonstrated an inhibitory effect on Hypoxia-Inducible Factor (HIF), a key regulator of vascular endothelial growth factor (VEGF) transcription. nih.gov Subsequent analysis of tissue from the RPE/choroid of a murine model confirmed that HCA administration suppressed the expression of HIF-1α protein. nih.gov

In vitro studies on human pulmonary artery smooth muscle cells (HPASMCs) have shown that tripotassium-2-hydroxycitrate (as hydroxycitric acid tripotassium hydrate) can inhibit key cellular processes associated with pulmonary hypertension. nih.gov The compound was found to inhibit both the proliferation and migration of HPASMCs. nih.gov Furthermore, it was observed to reduce the production of reactive oxygen species (ROS) and the expression of hypoxia-inducible factor-1 (HIF-1) within these cells. nih.gov These findings suggest that the compound may exert its effects by modulating inflammation and oxidative stress pathways. nih.gov

Hydroxycitric acid (HCA) has been investigated for its effects on the chronic myelogenous leukemia cell line, K562. Research demonstrates that HCA inhibits the growth of K562 cells in a concentration-dependent manner, with a reported IC50 (half-maximal inhibitory concentration) of 11.34 mM. nih.gov Mechanistically, HCA treatment was found to induce cell cycle arrest at the G2/M phase and cause DNA fragmentation. nih.govresearchgate.netnih.gov The compound was observed to activate the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. nih.govresearchgate.netnih.gov This activation may contribute to the observed anti-proliferative effects. nih.govnih.gov

Table 1: Effect of Hydroxycitric Acid (HCA) on K562 Cell Cycle Distribution

Data adapted from a study on K562 cells, showing a significant delay in cell cycle progression at the G2/M phase after treatment with 10 mM HCA for 48 and 72 hours. researchgate.net

Investigations using the rat renal tubular epithelial cell line NRK-52E have explored the effects of hydroxycitric acid (HCA) in the context of oxalate-induced cell injury, a model for nephrolithiasis. nih.gov Studies showed that HCA treatment at a concentration of 100 nM markedly reduced apoptosis and oxidative damage in NRK-52E cells that were exposed to oxalate (B1200264). nih.gov The protective mechanism appears to involve the activation of the Nrf2/Keap1 signaling pathway. nih.gov A cell viability assay confirmed that HCA at concentrations up to 100 nM did not have a significant effect on the viability of NRK-52E cells, indicating that the observed protective effects were not due to cytotoxicity. nih.gov

The effects of hydroxycitric acid (HCA) have been assessed in vitro using human peripheral blood cells. xiahepublishing.com In human lymphocytes, HCA demonstrated low cytotoxicity. xiahepublishing.com However, at higher concentrations of 40 and 100 µg/mL, it was found to cause significant genotoxicity, which was attributed to the generation of reactive oxygen species (ROS). xiahepublishing.com Despite the observed DNA damage, the study found no significant impact on the mitochondrial membrane potential or the induction of apoptosis or necrosis. xiahepublishing.com In corresponding tests on human erythrocytes, HCA exposure resulted in insignificant hemolysis. xiahepublishing.com

Table 2: Viability of Human Lymphocytes after HCA Treatment

Data represents approximate cell viability as determined by Trypan Blue exclusion test, showing a slight decrease in viability at higher concentrations over time. xiahepublishing.com

Studies on T-cell Populations

Research has explored the role of potassium hydroxycitrate in the context of T-cell populations, particularly for adoptive cell therapy (ACT), a form of immunotherapy for cancer nih.govmdpi.comnih.gov. Investigators at the National Cancer Institute (NCI) have found that using potassium hydroxycitrate in the ex vivo cultivation of tumor-specific T-cells can generate long-lived memory T-cells with enhanced anti-tumor activity nih.gov.

The mechanism behind this enhancement involves metabolic modulation of the T-cells. Key findings from these preclinical studies include:

Enhanced Persistence and Efficacy : Tumor-specific mouse T-cells grown in the presence of potassium hydroxycitrate demonstrated improved tumor clearance and greater persistence after being transferred into tumor-bearing mice nih.gov.

Metabolic Reprogramming : The treatment with potassium hydroxycitrate leads to a reduction in glycolysis and levels of cytoplasmic acetyl-CoA nih.gov.

Activation of Autophagy : The compound activates autophagy in tumor-specific T-cells, a cellular process that is crucial for cell survival and the formation of memory T-cells nih.gov.

Memory T-cell Phenotype : T-cells treated with potassium hydroxycitrate expressed higher levels of markers associated with long-lived, memory anti-tumor T-cells nih.gov.

These findings suggest that this compound can be incorporated into T-cell manufacturing processes for ACT to produce a more robust and effective population of therapeutic T-cells nih.govgoogle.com.

Animal Model Research

Nephrolithiasis and Calcium Oxalate Crystal Formation Models

This compound, often referred to as hydroxycitric acid tripotassium (K-HCA) or simply hydroxycitrate (HCA) in the literature, has been investigated as a potential agent against the formation of calcium oxalate (CaOx) kidney stones nih.govresearchgate.netwithpower.com. Animal models are crucial for these preclinical evaluations.

Drosophila melanogaster Hyperoxaluria Models

The fruit fly, Drosophila melanogaster, serves as a valuable invertebrate model for studying the formation of kidney stones due to its Malpighian tubules, which are analogous to human kidneys nih.govnih.govndl.gov.in. In these models, hyperoxaluria (an excess of oxalate) is induced to promote the formation of CaOx crystals.

Studies have shown that this compound is effective in inhibiting the formation of these crystals in Drosophila nih.govnih.govndl.gov.in. When flies were fed a diet high in oxalate to induce crystal formation, concurrent administration of K-HCA significantly reduced the number and size of CaOx crystals in the Malpighian tubules nih.govnih.govndl.gov.in.

One study compared the efficacy of K-HCA with Tripotassium citrate (B86180) (K-CA), a standard therapy for kidney stones. The results indicated that K-HCA inhibits CaOx crystal formation in a dose-dependent manner and is more efficient than K-CA at lower concentrations nih.govnih.gov. Another study using an ethylene glycol-induced lithogenesis model in Drosophila also found that HCA had superior preventive effects on CaOx crystal formation compared to potassium citrate sciepub.com. These studies support the potential of this compound as a promising agent for the prevention of CaOx stones nih.govnih.govndl.gov.in.

| Treatment Group | Key Finding | Reference |

|---|---|---|

| Sodium Oxalate (NaOx) Induced | Significantly inhibited CaOx crystal formation in a dose-dependent manner. | nih.gov |

| Comparison with Tripotassium citrate (K-CA) | K-HCA was more efficient than K-CA in preventing stone formation at smaller dosages (0.01%). | nih.govnih.gov |

| Ethylene Glycol Induced | HCA exhibited a better preventive effect (4.51 ± 3.85% crystal formation) than potassium citrate (9.38 ± 4.42%). | sciepub.com |

Rat Models of Glyoxylate-Induced Renal Stones

Rat models are frequently used to study nephrolithiasis. Injecting glyoxylate, a precursor of oxalate, induces hyperoxaluria and leads to the deposition of CaOx crystals in the kidneys, mimicking human stone formation researchgate.netnih.govtransresurology.com.

In studies utilizing this model, administration of HCA demonstrated significant protective effects against kidney stone formation and renal injury researchgate.netnih.govnih.gov. Treatment with HCA led to a marked reduction in CaOx crystal deposition in the kidneys of glyoxylate-induced rats researchgate.netnih.gov. Furthermore, HCA treatment resulted in significant improvements in serum and urinary parameters that are typically altered in nephrolithiasis, such as blood urea nitrogen (BUN) and serum creatinine researchgate.netnih.gov. When compared to citric acid (CA), HCA was found to be superior in inhibiting the accumulation of crystals researchgate.netnih.gov. These findings in rat models provide strong evidence for the in vivo efficacy of HCA in preventing CaOx deposition and associated renal impairment researchgate.netnih.gov.

| Parameter | Effect of HCA Treatment | Reference |

|---|---|---|

| Calcium Oxalate Crystal Deposition | Significantly reduced | researchgate.netnih.gov |

| Blood Urea Nitrogen (BUN) | Significantly reduced | researchgate.net |

| Serum Creatinine | Significantly reduced | researchgate.net |

| Comparison with Citric Acid (CA) | HCA was superior to CA in inhibiting crystal accumulation | researchgate.netnih.gov |

Reduction of Renal Calcium Oxalate Deposition, Oxidative Damage, and Inflammation

The formation of CaOx crystals in the kidneys is associated with cellular injury, oxidative stress, and an inflammatory response. Preclinical studies have shown that this compound not only inhibits crystal formation but also mitigates these secondary pathological effects nih.govglpbio.comtargetmol.comresearchgate.net.

In animal models of glyoxylate-induced nephrolithiasis, HCA treatment significantly reduces the deposition of CaOx crystals in the renal tubules nih.govnih.gov. This reduction in crystal load is accompanied by a decrease in oxidative stress. HCA administration was found to attenuate the production of reactive oxygen species and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) researchgate.netnih.gov. This antioxidative effect helps to protect renal cells from damage.

Furthermore, HCA has demonstrated anti-inflammatory properties in these models. It inhibits the expression of pro-inflammatory cytokines such as monocyte chemotactic protein-1 (MCP-1), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are typically induced by CaOx crystals nih.govtargetmol.com. By reducing oxidative stress and inflammation, HCA helps to alleviate tubular injury and apoptosis (programmed cell death) caused by the crystal deposition nih.govnih.gov.

Modulation of Lipid Deposition in Kidney Models

In preclinical studies utilizing rat and cell models of oxalate-induced nephrotoxicity, this compound, also known as hydroxycitric acid (HCA), has been shown to modulate lipid metabolism and reduce renal lipid peroxidation damage. researchgate.net The accumulation of calcium oxalate (CaOx) crystals in the kidneys can induce lipotoxicity, a condition characterized by cellular damage from lipid accumulation. researchgate.net

Research indicates that HCA can mitigate this damage by interacting with key regulators of lipid metabolism. researchgate.net Cellular transcriptomic analysis revealed that HCA can stably bind to peroxisome proliferator-activated receptor α (PPARα), a master regulator of lipid metabolism. researchgate.net This binding appears to activate the PPARα pathway, which in turn promotes the expression of molecules involved in managing oxidative stress and inhibits processes like calcium ion release and mitochondrial dysfunction. researchgate.netbiorxiv.org By activating this pathway, HCA helps to reduce the lipotoxic injury induced by oxalate exposure in renal cells. researchgate.netbiorxiv.org This modulation of lipid metabolism and reduction in lipid peroxidation is a key mechanism in its protective effect against CaOx-induced kidney injury. researchgate.netnih.gov

| Model | Key Findings | Mechanism of Action | Affected Molecules/Pathways |

|---|---|---|---|

| Oxalate-Induced Rat and Cell Models | Reduced oxalate-induced renal lipid peroxidation damage. researchgate.net | Modulation of lipid metabolism. researchgate.net | Binds to and activates Peroxisome proliferator-activated receptor α (PPARα). researchgate.netbiorxiv.org |

Pulmonary Hypertension Models (e.g., Monocrotaline and Hypoxia-Induced Rats)

Preclinical investigations have utilized established rat models of pulmonary hypertension (PH) to evaluate the effects of this compound. These models include the administration of monocrotaline (MCT), a plant alkaloid that causes injury to pulmonary endothelial cells, and exposure to chronic hypoxia (low oxygen levels). Both methods reliably induce pathological changes characteristic of PH, such as increased pulmonary artery pressure and vascular remodeling.

In both monocrotaline and hypoxia-induced rat models of pulmonary hypertension, this compound demonstrated significant protective effects on cardiovascular structure. researchgate.net Treatment with the compound was found to decrease right ventricular systolic pressure. researchgate.net Furthermore, it led to a reduction in right ventricular fibrosis and attenuated the remodeling of the pulmonary vasculature, which are key pathological features of advanced pulmonary hypertension. researchgate.net These findings suggest that this compound can alleviate the structural and functional consequences of PH on the right ventricle and pulmonary arteries in these preclinical models. researchgate.net

The beneficial effects of this compound in pulmonary hypertension models are linked to its ability to modulate inflammation and oxidative stress. Studies have shown that the compound effectively reduces the expression of key inflammatory and oxidative stress factors. researchgate.net In vivo, treatment was associated with decreased levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net The compound also influenced oxidative stress markers by increasing levels of the antioxidant enzyme Superoxide Dismutase (SOD) and reducing hydrogen peroxide levels. researchgate.net Mechanistically, these protective effects may be achieved through the inhibition of the p65 signaling pathway, a key regulator of inflammation. researchgate.net

| Model | Cardiovascular Effects | Inflammatory Markers | Oxidative Stress Markers |

|---|---|---|---|

| Monocrotaline-Induced PH in Rats | Decreased right ventricular systolic pressure; Reduced right ventricular fibrosis and pulmonary vascular remodeling. researchgate.net | Reduced expression of TNF-α, IL-1β, IL-6, TGF-β. researchgate.net | Increased Superoxide Dismutase (SOD) levels; Reduced hydrogen peroxide levels. researchgate.net |

| Hypoxia-Induced PH in Rats | Decreased right ventricular systolic pressure; Reduced right ventricular fibrosis and pulmonary vascular remodeling. researchgate.net | Reduced expression of inflammatory cytokines. researchgate.net | Reduced expression of oxidative stress factors. researchgate.net |

Neuroinflammatory Disease Models (e.g., Mouse Models of Multiple Sclerosis)

The therapeutic potential of this compound has been explored in the context of neuroinflammatory diseases using the experimental autoimmune encephalomyelitis (EAE) mouse model. EAE is the most commonly used animal model for multiple sclerosis (MS), as it mimics the inflammatory demyelination and axonal damage characteristic of the human disease. nih.govnih.gov In these models, EAE is typically induced in female C57BL/6 mice using an emulsion containing myelin oligodendrocyte glycoprotein (35–55) with Complete Freund's Adjuvant. nih.govnih.gov

In studies using the EAE mouse model, treatment with this compound resulted in a clear improvement in the symptoms of nerve injury. nih.govnih.gov The administration of the compound was observed to significantly delay the progression of the disease and lead to clinical improvement over the observation period, indicating a neuroprotective effect against the nerve damage caused by the MS-like pathology in these models. nih.gov

The neuroprotective effects of this compound in EAE mice are attributed to its anti-inflammatory and anti-oxidative properties. nih.govnih.gov Treatment led to a significant decrease in the serum levels of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Concurrently, the compound addressed oxidative stress by reducing serum levels of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov Furthermore, it bolstered the endogenous antioxidant defense system by increasing the activities of key enzymes such as Superoxide Dismutase (SOD) and glutathione (B108866) reductase. nih.govnih.gov These findings suggest that this compound ameliorates neuroinflammation and oxidative damage, which are critical components in the pathology of EAE. nih.gov

| Category | Marker | Effect Observed |

|---|---|---|

| Pro-inflammatory Cytokines | Interleukin-6 (IL-6) | Decreased serum levels. nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased serum levels. nih.govnih.gov | |

| Oxidative Stress Markers | Nitric Oxide (NO) | Decreased serum levels. nih.govnih.gov |

| Malondialdehyde (MDA) | Decreased serum levels. nih.govnih.gov | |

| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Increased activity. nih.govnih.gov |

| Glutathione Reductase | Increased activity. nih.govnih.gov |

Metabolic Regulation in Animal Models

Preclinical research in various animal models has demonstrated that the active component of this compound, (-)-hydroxycitric acid (HCA), plays a significant role in metabolic regulation. nih.gov Extensive studies in animal models have shown that (-)-HCA can suppress fatty acid synthesis, reduce food intake, and consequently lead to weight loss. nih.govnih.gov The primary mechanism of action is the inhibition of ATP citrate lyase, an enzyme that catalyzes the cleavage of citrate to acetyl-CoA, a critical building block for fatty acid synthesis, particularly during a carbohydrate-rich diet. nih.gov By limiting the availability of acetyl-CoA, HCA effectively curtails lipogenesis. nih.gov

Suppression of Body Weight Gain and Fat Accumulation

Investigations in animal models have consistently shown that this compound, primarily through its active molecule HCA, can attenuate body weight gain and reduce the accumulation of fat. In a study involving adult male Wistar rats, repeated administration of an HCA preparation significantly diminished body weight gain over four consecutive days. Another study on Zucker obese rats, which have genetically higher rates of fatty acid synthesis, demonstrated that oral administration of (-)-hydroxycitrate markedly reduced both the rate of lipogenesis and the levels of circulating triglycerides. nih.gov Similarly, in rats where hypertriglyceridemia was induced by a high-fructose diet, (-)-hydroxycitrate significantly reduced both hepatic lipogenesis and serum triglyceride levels. nih.gov

The anti-obesity effects are also linked to the reduction of visceral fat and adipocyte size. In mice fed a high-fat diet, supplementation with a Garcinia cambogia extract containing HCA attenuated the diet-induced increases in body weight and fat mass. nih.gov Histological analysis confirmed that the treatment restored adipocyte size and reduced hepatic fat accumulation. nih.gov

| Animal Model | HCA Preparation | Key Findings | Reference |

|---|---|---|---|

| Wistar Rats | Regulator and Citrin K | Significantly reduced food intake and diminished body weight gain over 4 days. | biorxiv.org |

| Zucker Obese Rats | (-)-hydroxycitrate | Markedly reduced rates of fatty acid synthesis and levels of serum triglycerides. | nih.gov |

| Fructose-fed Rats | (-)-hydroxycitrate | Significantly reduced hypertriglyceridemia and hepatic lipogenesis. | nih.gov |

| High-Fat Diet Mice | Garcinia cambogia extract (GCE) | Attenuated body weight gain, fat mass increase, adipocyte enlargement, and hepatic fat accumulation. | nih.gov |

Effects on Insulin Resistance, Glucose, and Insulin Levels

Studies in rodent models suggest that this compound can influence glucose metabolism and insulin sensitivity. In rats, HCA was found to slow the absorption of glucose from the intestine. nih.govplos.org Research demonstrated that HCA strongly attenuated the after-meal blood glucose levels following glucose administration directly into the stomach or the small intestine. nih.govplos.org This effect was attributed to a delay in the intestinal absorption of glucose at the mucosal level, rather than an alteration in gastric emptying or post-absorptive glucose clearance. plos.org Over a two-hour period, the rise in blood sugar was significantly slower in HCA-treated rats compared to controls, although the total amount of glucose absorbed eventually became the same. nih.gov

In mice with high-fat diet-induced insulin resistance, a water extract of Garcinia cambogia rich in HCA was shown to alleviate this condition. The treatment improved glucose tolerance and decreased insulin resistance, as demonstrated by intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (IPITT). The highest dose of the extract significantly decreased fasting blood glucose levels compared to the untreated high-fat diet group.

Modulation of Hepatic Energetic Status

This compound has been shown to modulate the energy status within the liver. In a study using wild-type mice, chronic treatment with potassium hydroxycitrate induced a rich energetic status in the liver. A key indicator of this state was the observed reduction in the levels of phospho-active pThr172 Ampk, a protein kinase that is activated during times of energy stress. This finding suggests that the liver is in a high-energy state. Concurrently, the treatment led to an accumulation of lipids within the liver of these healthy-fed mice.

Oncological Research Models (e.g., Xenograft Models for CML)

The application of this compound's active component, HCA, has been explored in the context of cancer treatment, particularly for Chronic Myelogenous Leukemia (CML). Research has demonstrated that HCA can inhibit the growth of the CML cell line K562. nih.gov This inhibitory effect was observed not only in laboratory cell cultures (in vitro) but also in in vivo xenograft models, where human cancer cells are implanted into animal models. nih.gov

Mechanistically, HCA acts as a competitive inhibitor of ATP citrate lyase (ACLY). nih.gov The study identified that HCA treatment leads to the activation of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways. nih.gov The activation of AMPK, a key sensor of cellular energy status, is a widely studied strategy for cancer treatment. nih.gov Furthermore, HCA treatment was found to induce cell cycle arrest at the G2/M phase and cause DNA fragmentation in K562 cells, providing a potential explanation for its growth-inhibitory effects on CML cells. nih.gov These findings suggest HCA may be a potential nutraceutical approach for CML treatment. nih.gov

Organismal Development and Nutrient Sensing Models (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism for studying the influence of nutrition on development. The progression of its postembryonic development, which involves a series of stereotyped cell divisions, is tightly controlled by the nutritional status of the animal. nih.gov In the absence of food, newly hatched C. elegans larvae will enter a reversible state of developmental arrest known as L1 diapause. The initiation of postembryonic development is therefore critically dependent on nutrient availability and sensing.

Role in Initiating Postembryonic Development

Research into the specific nutrients that trigger the exit from L1 arrest and initiate postembryonic development in C. elegans has identified several key signaling molecules. Studies have suggested that specific nutrients, rather than a general abundance of food, act as the primary impetus for development. For instance, surprising discoveries have shown that dietary supplementation with the free fatty acid palmitic acid alone is sufficient to initiate early postembryonic development even under conditions of complete macronutrient deprivation. This effect is not primarily as an energy source but as a signaling molecule that activates specific nuclear hormone receptors. Other studies have also pointed to certain nutrients like glucose and amino acid mixtures as potential signals to promote the developmental process under starvation.

While the metabolism of citrate is central to cellular energy, the available scientific literature has not specifically detailed a direct role for this compound or its active component, HCA, in initiating postembryonic development in C. elegans. The primary focus of research in this model organism has been on the signaling roles of macronutrients such as fatty acids, glucose, and amino acids.

Interaction with Nuclear Hormone Receptors and Secretive Hormones

Preclinical investigations into this compound, primarily through its active component (-)-hydroxycitric acid (HCA), have explored its interactions with various nuclear hormone receptors and secretive hormones. These studies aim to elucidate the molecular mechanisms through which HCA may influence metabolic processes. Research has focused on its potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and its influence on the levels of several key metabolic hormones.

Interaction with Nuclear Hormone Receptors

Nuclear hormone receptors are a class of ligand-activated transcription factors that regulate gene expression related to metabolism, development, and cellular homeostasis. mdpi.commedchemexpress.com The interaction of HCA with these receptors, particularly PPARs, has been a subject of investigation.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are critical regulators of lipid and glucose metabolism. mdpi.comnih.gov In vitro studies using 3T3-L1 adipocyte cells have examined the effect of HCA on these receptors. Research indicates that HCA treatment can modulate the differentiation of adipocytes and may act as a partial agonist of PPAR-γ. phcogres.com

One study demonstrated that HCA treatment increased the expression of PPAR-γ and its target genes during adipocyte differentiation. phcogres.com The expression of genes involved in lipid and glucose metabolism, which are targets for PPAR-γ transactivation, was also studied. These target genes include fatty acid synthase (FAS), fatty acid binding protein (FABP), lipoprotein lipase (LPL), glucose transporter 4 (GLUT4), and adiponectin. phcogres.com The findings showed that HCA stimulated PPAR-γ mRNA levels and enhanced the mRNA levels of GLUT4 and other lipid metabolism genes. phcogres.com Furthermore, analysis of protein levels confirmed that PPAR-γ protein was higher in HCA-treated groups compared to controls, suggesting HCA may improve adipogenesis by enhancing the expression of essential transcription factors. phcogres.com

Table 1: Effect of (-)-Hydroxycitric Acid (HCA) on PPAR-γ and Target Gene Expression in 3T3-L1 Adipocytes

| Target | Observation | Implication | Source |

|---|---|---|---|

| PPAR-γ mRNA | Increased expression in both preadipocytes and differentiated adipocytes. | Suggests HCA modulates a key transcription factor for adipogenesis. | phcogres.com |

| PPAR-γ Protein | Higher levels compared to control groups. | Confirms upregulation of PPAR-γ, potentially improving adipogenesis. | phcogres.com |

| GLUT4 mRNA | Enhanced expression levels. | Indicates a potential role in glucose metabolism regulation. | phcogres.com |

| Adiponectin mRNA | Enhanced expression levels. | Suggests influence on a key adipokine involved in insulin sensitivity. | phcogres.com |

| Docking Studies | HCA predicted to act as a partial agonist of PPAR-γ. | Provides a theoretical mechanism for the observed bioactivity. | phcogres.com |

Gonadal Steroid Hormones

Investigations have also been conducted to determine the effect of HCA, administered as Garcinia cambogia extract, on serum sex hormones. In a study involving overweight human subjects, the administration of an extract equivalent to 1000 mg of HCA per day for 12 weeks did not significantly alter the serum levels of testosterone, estrone, or estradiol when compared to a placebo group. nih.govresearchgate.net These findings suggest that at commonly recommended doses, HCA does not appear to affect these particular sex hormone levels. researchgate.netmymed.com

Interaction with Secretive Hormones

The influence of HCA on secretive hormones that regulate appetite, energy balance, and glucose metabolism has been evaluated in various biological models.

Adipocytokines: Leptin and Adiponectin

Leptin and adiponectin are hormones secreted by adipose tissue that play crucial roles in regulating energy homeostasis and insulin sensitivity. A clinical trial involving overweight or obese women with nonalcoholic fatty liver disease (NAFLD) assessed the effects of HCA supplementation alongside a calorie-restricted diet. The results showed that after eight weeks, there were no significant intra- or intergroup differences in the serum levels of leptin and adiponectin. nih.govnih.gov While animal studies have suggested that Garcinia cambogia extract might reduce leptin and insulin levels, this human study did not find significant changes in circulating leptin or adiponectin. nih.gov However, the study did note a marginally significant negative correlation between the percentage change in serum adiponectin and the percentage change in visceral adipose tissue in the intervention group. nih.govnih.gov

Pancreatic and Gut Hormones: Glucagon, GIP, and GLP-1

The effect of HCA on incretin hormones and glucagon has been investigated in both healthy individuals and patients with type 2 diabetes. In a randomized crossover study, small intestinal perfusion with HCA was followed by an intraduodenal glucose infusion. nih.gov

In healthy individuals, blood glucose was modestly lower with HCA compared to the control both before and during the glucose infusion. nih.gov This was accompanied by higher plasma concentrations of glucose-dependent insulinotropic polypeptide (GIP) and glucagon. nih.gov However, there were no significant differences in plasma glucagon-like peptide-1 (GLP-1) or insulin concentrations. nih.gov

In contrast, in patients with type 2 diabetes, HCA had no significant effect on blood glucose, plasma GIP, GLP-1, or insulin levels either before or after the glucose infusion. nih.gov The only notable change was a higher plasma glucagon level during the glucose infusion in the HCA group. nih.gov

Table 2: Summary of (-)-Hydroxycitric Acid (HCA) Interaction with Secretive Hormones

| Hormone | Biological Model | Key Findings | Source |

|---|---|---|---|

| Leptin | Overweight/obese women with NAFLD | No significant change in serum levels after 8 weeks of supplementation. | nih.govnih.gov |

| Adiponectin | Overweight/obese women with NAFLD | No significant change in serum levels after 8 weeks of supplementation. | nih.govnih.gov |

| GIP | Healthy Individuals | Plasma levels were higher with HCA infusion. | nih.gov |

| GIP | Patients with Type 2 Diabetes | No significant effect on plasma levels. | nih.gov |

| GLP-1 | Healthy Individuals & Patients with Type 2 Diabetes | No significant effect on plasma levels. | nih.gov |

| Glucagon | Healthy Individuals | Plasma levels were higher with HCA infusion. | nih.gov |

| Glucagon | Patients with Type 2 Diabetes | Plasma levels were higher with HCA during glucose infusion. | nih.gov |

| Insulin | Healthy Individuals & Patients with Type 2 Diabetes | No significant effect on plasma levels. | nih.gov |

Advanced Analytical Methodologies for Tripotassium 2 Hydroxycitrate Research

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry provides the high sensitivity and specificity required for the analysis of Tripotassium-2-hydroxycitrate in complex matrices such as biological fluids and tissues.

Gas Chromatography/Mass Spectrometry (GC/MS) for Quantification

Gas Chromatography/Mass Spectrometry (GC/MS) is a robust method for the quantification of hydroxycitrate (HCA), the active component of this compound, in biological samples like blood plasma. nih.govresearchgate.net Due to the low volatility of HCA, a derivatization step is necessary to convert it into a form suitable for GC analysis. nih.gov This involves chemically modifying the analyte to increase its thermal stability and volatility. nih.gov

A developed GC/MS method utilizes [U-13C]citrate as an internal standard to ensure accuracy and precision by accounting for any loss during sample preparation, derivatization, and analysis. nih.gov The samples are derivatized using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS). nih.govresearchgate.net Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the derivatized HCA and the internal standard based on their unique mass-to-charge ratios (m/z). nih.govresearchgate.net This technique is sensitive enough to measure trace amounts of HCA, with plasma concentrations reported in the range of 0.8 to 8.4 µg/mL after ingestion. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Hydroxycitrate (HCA) | nih.govresearchgate.net |

| Internal Standard | [U-13C]citrate (CA) | nih.govresearchgate.net |

| Derivatization Agent | BSTFA + 10% TMCS | nih.govresearchgate.net |

| Ionization Mode | Positive Chemical Ionization (PCI) | nih.govresearchgate.net |

| Monitored Ions (m/z) | HCA: 553, CA: 471 | nih.govresearchgate.net |

Ion Chromatography (IC) Applications

Ion Chromatography (IC) is a versatile technique used for the determination of citrate (B86180) in various matrices, including pharmaceutical formulations. rasayanjournal.co.inthermofisher.com This method is particularly useful for separating and quantifying ions and polar molecules. metrohm.comthermofisher.com In the context of this compound, IC can be used to assay the citrate content. journals.co.za

The technique typically employs an anion-exchange column, such as the Dionex IonPac™ AS11, which separates anions based on their affinity to the stationary phase. thermofisher.comthermofisher.com An eluent, often a potassium hydroxide (B78521) gradient produced by an electrolytic eluent generator, is used to move the sample through the column. thermofisher.comthermofisher.com After separation, the analytes pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the detection sensitivity of the analyte ions. thermofisher.com Suppressed conductivity is the most common detection method for this application. thermofisher.comthermofisher.com The method is highly efficient, allowing for the separation and quantification of citrate in under 15 minutes. thermofisher.comthermofisher.com

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Citrate | thermofisher.comthermofisher.com |

| Column | Dionex IonPac™ AS11 Hydroxide-Selective Anion-Exchange Column | thermofisher.comthermofisher.com |

| Eluent | Potassium hydroxide (KOH) gradient | thermofisher.com |

| Detection | Suppressed Conductivity | thermofisher.comthermofisher.com |

| Application | Quantification of citrate in pharmaceutical formulations and food samples. | rasayanjournal.co.inthermofisher.comthermofisher.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Metabolomics

UPLC-QTOF-MS is a powerful analytical platform used in metabolomics to obtain a comprehensive profile of small-molecule metabolites in biological samples. rsc.orgmdpi.commdpi.com This technique is applied to understand the systemic effects of compounds like this compound by analyzing changes in the metabolome, for instance, in urine samples. nih.gov

The methodology combines the high separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) with the high mass accuracy and resolution of Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS). rsc.orgmdpi.com The UPLC system rapidly separates metabolites from a complex biological extract. nih.gov The eluate is then introduced into the QTOF-MS, which provides precise mass measurements of the ions. mdpi.com This high mass accuracy allows for the confident identification of metabolites by comparing their measured mass to databases. nih.gov In metabolomics studies, this approach can identify biomarkers and reveal metabolic pathway alterations resulting from exposure to a substance. mdpi.comnih.gov For example, it has been used to identify biomarkers of radiation exposure in rat urine, demonstrating its utility in detecting subtle metabolic changes. nih.gov

| Component | Function | Reference |

|---|---|---|

| UPLC | Provides rapid and high-resolution separation of metabolites in a complex mixture. | mdpi.comnih.gov |

| QTOF-MS | Offers high-resolution and accurate mass measurement for the identification and quantification of eluting compounds. | mdpi.commdpi.com |

| Application | Untargeted metabolomics for biomarker discovery and profiling metabolic changes in biological systems. | rsc.orgmdpi.comnih.gov |

| Sample Matrix | Urine, plasma, and other biological fluids. | mdpi.comnih.gov |

Molecular and Biochemical Assays

To understand the mechanism of action of this compound at a cellular level, molecular and biochemical assays are employed to investigate its effects on protein expression, modification, and interaction.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to detect specific proteins in a sample and to assess post-translational modifications such as phosphorylation. bio-techne.com In research related to hydroxycitric acid (HCA), Western blotting is used to determine how the compound affects key signaling proteins. nih.gov For example, studies have used this method to show that HCA treatment can promote the phosphorylation of AMP-activated protein kinase (AMPK) at the Threonine-172 residue in chronic myelogenous leukemia cells, without altering the total amount of AMPK protein. nih.govresearchgate.net

The process involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). mdpi.com The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). mdpi.comnih.gov The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-AMPK or total AMPK). bio-techne.commdpi.com A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then added, which binds to the primary antibody. mdpi.com Finally, a chemiluminescent substrate is applied, and the light emitted from the protein bands is captured, allowing for visualization and quantification. bio-techne.com To ensure accurate analysis of phosphorylated proteins, phosphatase inhibitors are typically added to the cell lysis buffer to prevent dephosphorylation during sample preparation. bio-techne.com

| Step | Description | Reference |

|---|---|---|

| Protein Separation | Cell lysates are run on an SDS-PAGE gel to separate proteins by molecular weight. | mdpi.com |

| Protein Transfer | Proteins are transferred from the gel to a PVDF or nitrocellulose membrane. | mdpi.comnih.gov |

| Blocking | The membrane is incubated with a blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding. BSA is preferred for phospho-protein detection. | bio-techne.com |

| Antibody Incubation | The membrane is incubated with primary antibodies specific for target proteins (e.g., pT172 AMPK, total AMPK), followed by HRP-conjugated secondary antibodies. | nih.govmdpi.com |

| Detection | Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. | emory.edu |

Immunoprecipitation for Protein-Protein Interaction Analysis

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. emory.edu This method is crucial for studying protein-protein interactions (PPIs) and can be used to investigate how a compound like this compound might influence these interactions. nih.govnih.gov For instance, HCA is known to inhibit ATP-citrate lyase (ACLY), and research suggests that ACLY physically interacts with and inhibits AMPK. nih.gov Co-immunoprecipitation (Co-IP), a variation of IP, can be employed to confirm and study this interaction. nih.govemory.edu

In a Co-IP experiment, an antibody targeting a known "bait" protein (e.g., AMPKα) is added to the cell lysate. nih.gov This antibody-protein complex is then captured from the solution using beads coated with Protein A or Protein G, which bind to the antibody. emory.eduufl.edu After several washing steps to remove non-specifically bound proteins, the entire complex (beads, antibody, bait protein, and any interacting "prey" proteins) is collected. ufl.edu The bound proteins are then eluted from the beads and analyzed, typically by Western blotting, to identify the co-precipitated proteins. emory.edu The detection of a "prey" protein (e.g., ACLY) in the immunoprecipitate of the "bait" protein (AMPKα) indicates that these two proteins interact within the cell. nih.gov

| Step | Description | Reference |

|---|---|---|

| Cell Lysis | Cells are lysed to release proteins into a solution while maintaining protein-protein interactions. | emory.edu |